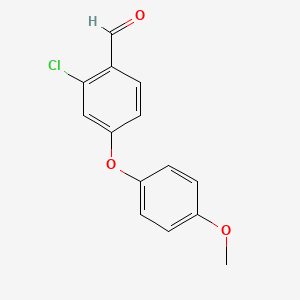

2-Chloro-4-(4-methoxyphenoxy)benzaldehyde

Description

2-Chloro-4-(4-methoxyphenoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a chloro group at position 2 and a 4-methoxyphenoxy group at position 4 of the aromatic ring. Benzaldehydes with electron-withdrawing (e.g., chloro) and electron-donating (e.g., methoxyphenoxy) substituents are critical intermediates in organic synthesis, particularly for pharmaceuticals, agrochemicals, and macrocyclic compounds .

Propriétés

IUPAC Name |

2-chloro-4-(4-methoxyphenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-17-11-4-6-12(7-5-11)18-13-3-2-10(9-16)14(15)8-13/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYNFVURVANVFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC(=C(C=C2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-methoxyphenoxy)benzaldehyde typically involves the reaction of 2-chloro-4-hydroxybenzaldehyde with 4-methoxyphenol in the presence of a base. The reaction is carried out under reflux conditions, often using a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-4-(4-methoxyphenoxy)benzaldehyde may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-(4-methoxyphenoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reactions typically involve nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

Oxidation: 2-Chloro-4-(4-methoxyphenoxy)benzoic acid.

Reduction: 2-Chloro-4-(4-methoxyphenoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Chloro-4-(4-methoxyphenoxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Chloro-4-(4-methoxyphenoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares key structural features and substituents of 2-Chloro-4-(4-methoxyphenoxy)benzaldehyde with analogous compounds:

Key Observations :

- Steric Hindrance: Bulky groups (e.g., pyrazole or diethylamino ) may influence reaction pathways in condensation or nucleophilic addition reactions.

Physical Properties and Spectral Data

While direct data for 2-Chloro-4-(4-methoxyphenoxy)benzaldehyde is unavailable, analogs provide benchmarks:

- Melting Points: 4-Chloro-2-fluoro-3-methoxybenzaldehyde: Not explicitly stated, but similar compounds (e.g., 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde) melt at 169–171°C . 2-Chloro-4-(diethylamino)benzaldehyde: Solid at room temperature; derivatives with tertiary amines often exhibit lower melting points due to reduced crystallinity .

- Spectroscopy :

Activité Biologique

2-Chloro-4-(4-methoxyphenoxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in drug development and therapeutic applications.

Antimicrobial Properties

Research indicates that 2-Chloro-4-(4-methoxyphenoxy)benzaldehyde exhibits antimicrobial activity . A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a scaffold for developing new antimicrobial agents. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

Enzyme Inhibition

Recent studies have focused on the compound's role as an enzyme inhibitor . Specifically, it has been evaluated for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. The inhibition of this enzyme can be beneficial in managing conditions like diabetes by slowing glucose absorption.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 2-Chloro-4-(4-methoxyphenoxy)benzaldehyde | 156.8 | α-Glucosidase Inhibitor |

The biological activity of 2-Chloro-4-(4-methoxyphenoxy)benzaldehyde is attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The formyl group can form hydrogen bonds with biological macromolecules, influencing their function.

- Substituent Effects : The presence of the methoxy group may enhance the compound's binding affinity and reactivity towards target enzymes.

Study 1: Antimicrobial Evaluation

A comprehensive evaluation was conducted on the antimicrobial efficacy of 2-Chloro-4-(4-methoxyphenoxy)benzaldehyde against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 100 µg/mL.

Study 2: Enzyme Inhibition Profile

In a recent study published in Nature Scientific Reports, derivatives of the compound were synthesized and tested for α-glucosidase inhibition. The most potent derivative exhibited an IC50 value of 156.8 µM, demonstrating a promising avenue for diabetes treatment through enzyme modulation .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.